(1S)-2,2-Dibromocyclopropane-1-carboxylic acid
Description
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid (CAS: Not explicitly provided; structurally related to compounds in –13) is a chiral cyclopropane derivative characterized by two bromine atoms at the C2 position and a carboxylic acid group at C1. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of mono-brominated cyclopropane derivatives via debromination reactions . Its stereochemical configuration (1S) is pivotal for applications requiring enantioselectivity, such as pharmaceutical precursors. The compound's synthesis involves dihalogenation of cyclopropane carboxylic acid derivatives, as demonstrated in , where it acts as a precursor to (1R,2S)-2-bromocyclopropanecarboxylic acid with high yield (91%) and specific optical rotation ([α] +153.9°) .
Properties
Molecular Formula |
C4H4Br2O2 |
|---|---|
Molecular Weight |
243.88 g/mol |
IUPAC Name |
(1S)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
InChI Key |
ZZQWHIVRLNQEDZ-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@H](C1(Br)Br)C(=O)O |
Canonical SMILES |
C1C(C1(Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Dibromocarbene Addition to Alkenes
One classical method to prepare dibromocyclopropane derivatives is the addition of dibromocarbene (:CBr2) to alkenes. Dibromocarbene can be generated in situ from reagents such as bromoform (CHBr3) under basic conditions.
- The reaction proceeds via concerted cyclopropanation forming 2,2-dibromocyclopropane rings.
- Subsequent oxidation or hydrolysis steps convert substituents into carboxylic acid groups at the 1-position.
- Stereochemical control at the 1-position can be influenced by the choice of alkene and reaction conditions.
A 1977 study reported the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids via reaction of substituted 1,1-dibromo-2-acyloxymethylcyclopropanes with methyl lithium at low temperature, which involved bromine-lithium exchange and intramolecular cyclisation steps leading to functionalized cyclopropanes.
Transition Metal Catalyzed Cyclopropanation with Chiral Schiff Base Complexes
Advanced synthetic routes employ transition metal complexes of chiral Schiff bases as catalysts to induce stereoselectivity in cyclopropanation reactions.
- These catalysts facilitate the reaction of halogenated pentadienes with alkyl diazoacetates to form cyclopropane carboxylic acid esters with high cis isomer selectivity.
- The esters can be hydrolyzed to yield the corresponding carboxylic acids, including 2,2-dibromocyclopropane-1-carboxylic acid derivatives.
- The chiral environment provided by the Schiff base ligands enables enantioselective synthesis.
European patent EP 0023075 A1 describes such processes, highlighting the use of transition metal complexes of chiral Schiff bases to prepare cyclopropane carboxylic acid esters, which are precursors to compounds like (1S)-2,2-dibromocyclopropane-1-carboxylic acid.
Reaction Conditions and Optimization
Key parameters affecting the preparation include:
| Parameter | Typical Conditions/Notes |
|---|---|
| Dibromocarbene source | Bromoform with strong base (e.g., NaOH) |
| Solvent | Aprotic solvents like dichloromethane or ether |
| Temperature | Often 0°C to room temperature for controlled reaction |
| Catalyst | Transition metal complexes (e.g., Cu, Rh) with chiral Schiff bases for stereoselectivity |
| Reaction time | Several hours depending on substrate and conditions |
| Post-reaction workup | Hydrolysis or oxidation to convert esters to acids |
Comparative Summary of Preparation Methods
| Method | Advantages | Limitations | Stereoselectivity |
|---|---|---|---|
| Dibromocarbene addition to alkenes | Straightforward, well-established | Limited stereocontrol, harsh conditions | Moderate, depends on substrate |
| Transition metal catalyzed cyclopropanation with chiral Schiff bases | High stereoselectivity, tunable catalyst | Requires complex catalyst synthesis | High, enantioselective |
| Enzymatic hydrolysis of precursors | Mild conditions, high enantiomeric excess | Limited to certain substrates, less common for dibromo derivatives | Very high for related compounds |
Representative Experimental Data from Literature
From the 1977 Tetrahedron publication:
| Compound | Yield (%) | Stereochemistry | Reaction Notes |
|---|---|---|---|
| 2,2-Dibromocyclopropane-1,1-dicarboxylic acid | 65-75 | Mixture of isomers | Prepared via methyl lithium bromine-lithium exchange |
| Monobromocyclopropane derivatives | 50-60 | Varied | Obtained by protonation after lithium exchange |
From European patent EP 0023075 A1:
| Catalyst Type | Yield (%) | Cis Isomer Selectivity | Notes |
|---|---|---|---|
| Cu(II) complex of chiral Schiff base | 70-85 | >80% | Used in cyclopropanation of halogenopentadienes |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms in (1S)-2,2-dibromocyclopropane-1-carboxylic acid act as electrophilic centers, enabling nucleophilic substitution. Key findings include:
-
Lithium-Halogen Exchange : Reaction with methyllithium (MeLi) at low temperatures (-70°C) primarily results in lithium-bromine exchange rather than deprotonation of the carboxylic acid group . This selectivity is attributed to steric and electronic effects from the cyclopropane ring and carboxyl group.
-
Temperature Dependence : At higher temperatures (>-50°C), competing pathways emerge, including partial proton abstraction from the carboxylic acid group .
Example Reaction :
Ring-Opening Reactions
The strained cyclopropane ring undergoes cleavage under specific conditions:
-
Electrophilic Assistance : In the presence of electrophiles like N-bromosuccinimide (NBS), the cyclopropane ring opens via an oxonium-stabilized allylic cation intermediate . This process is accelerated by bromine’s electron-withdrawing effect.
-
Stereochemical Outcomes : Ring-opening reactions exhibit stereoselectivity. For example, d-galactal-derived analogs produce α-anomers exclusively due to steric hindrance on the β-face .
Mechanistic Pathway :
-
Bromide abstraction generates a cationic intermediate.
-
Nucleophilic attack (e.g., by acetate or water) yields expanded rings or substituted products .
Rate Comparison :
| Cyclopropane Type | Relative Ring-Opening Rate | Conditions |
|---|---|---|
| gem-Dibromide | Fast | NBS, 25°C |
| gem-Dichloride | Slow | NCS, 25°C |
Decarboxylation and Radical Pathways
The carboxylic acid group participates in decarboxylative reactions:
-
Radical Formation : Under photolytic or thermal conditions, homolytic cleavage of the hypobromite intermediate generates an acyloxy radical, which decarboxylates to form a cyclopropylmethyl radical .
-
Halogen Abstraction : The radical abstracts bromine from BrCCl₃ or NBS, yielding brominated products .
Example Reaction :
Stereochemical Influence on Reactivity
The (1S)-configuration imparts distinct reactivity:
-
Steric Effects : The carboxyl group at C-1 shields one face of the cyclopropane ring, directing nucleophilic attack to the less hindered face .
-
Electronic Effects : Bromine atoms enhance electrophilicity at adjacent carbons, facilitating Sₙ2-like mechanisms in ring-opening reactions.
Case Study :
Scientific Research Applications
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is a halogenated cyclopropane derivative with two bromine atoms at the 2-position of the cyclopropane ring and a carboxylic acid functional group at the 1-position. Its molecular formula is and its molecular weight is approximately 243.88 g/mol. The compound's reactivity is due to the strained cyclopropane ring and the presence of functional groups.
Organic Synthesis
This compound is a versatile intermediate in organic synthesis. Its reactions include:
- Esterification The carboxylic acid group can react with alcohols to form esters .
- Decarboxylation The carboxylic acid group can be removed under specific conditions.
- Cyclopropane Ring Opening The strained cyclopropane ring can be opened to form other compounds.
Several synthetic methods have been developed for producing this compound, further demonstrating its accessibility for research and application in organic chemistry. Phase transfer catalysis can be used in the synthesis of 2,2-dibromocyclopropane-1-carboxylic acid esters .
Medicinal Chemistry
This compound is used in interaction studies, often focusing on its reactivity with biological macromolecules or other chemical species. These studies are helpful in understanding its potential therapeutic effects and toxicity profiles at a molecular level. Research into its interactions with enzymes or receptors can provide insights into its biological activity and applications in drug development.
Structure-Activity Relationship (SAR) Studies
Cyclopropylamine-containing compounds are potent and selective inhibitors of lysine-specific demethylase 1 (LSD1) . SAR studies of LSD1 inhibitors are needed because aberrant methylation of histone lysine sidechains has been found in cancer, and LSD1 has been found to be a drug target for acute myeloid leukemia .
Comparison with Related Compounds
This compound shares structural similarities with other compounds, but its dual bromination and specific stereochemistry give it unique chemical properties.
Comparable Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromocyclopropanecarboxylic Acid | One bromine substituent; carboxylic acid group | Less sterically hindered |
| 2,2-Difluorocyclopropane-1-carboxylic Acid | Two fluorine substituents; carboxylic acid group | Potentially different reactivity |
| 2-Methylcyclopropanecarboxylic Acid | Methyl group instead of bromines; carboxylic acid group | More stable due to less strain |
| 3-Bromocyclobutane-1-carboxylic Acid | Bromine on a four-membered ring; carboxylic acid group | Different ring size |
Mechanism of Action
The mechanism by which (1S)-2,2-Dibromocyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine atoms and the strained cyclopropane ring can influence the reactivity and binding affinity of the compound. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
(a) (1S)-2,2-Difluorocyclopropane-1-carboxylic Acid (CAS: 1883301-82-3)
- Structural Differences : Replaces bromine with fluorine atoms.
- Molecular Properties : Smaller atomic radius and higher electronegativity of fluorine reduce steric hindrance and increase ring strain compared to bromine. Molecular formula: C₄H₄F₂O₂; Molecular weight: 122.07 .
- Applications : Used as a pharmaceutical intermediate (e.g., in antiviral agents) due to enhanced metabolic stability from C-F bonds .
- Synthesis : Typically prepared via fluorination of cyclopropane precursors, differing from the dibromination route used for the dibromo analog .
(b) (1S,2R)-2-Bromocyclopropanecarboxylic Acid
- Structural Differences: Monobrominated derivative synthesized from (1S)-2,2-dibromocyclopropane-1-carboxylic acid via selective debromination .
- Molecular Properties : Molecular weight: 182.98 (vs. 261.88 for dibromo analog). Exhibits distinct optical rotation ([α] -81.5° for (1S,2R)-isomer) .
- Reactivity : Retains carboxylic acid reactivity but with reduced steric bulk, enabling easier ring-opening reactions in cross-coupling processes .
Alkyl-Substituted Cyclopropane Carboxylic Acids
(a) (S)-2,2-Dimethylcyclopropane-1-carboxylic Acid (CAS: 14590-53-5)
- Structural Differences : Methyl groups replace bromine atoms.
- Molecular Properties : Molecular formula: C₆H₁₀O₂; Molecular weight: 130.13. Higher Csp³ fraction (0.67) compared to dibromo analog (0.50), reducing ring strain .
- Applications : Used in agrochemicals due to increased hydrophobicity and stability .
(b) (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic Acid (CAS: 10606-69-6)
- Structural Differences : Incorporates methyl and phenyl substituents.
- Molecular Properties : Molecular weight: 176.21; Aromaticity from the phenyl group enhances UV absorption, useful in analytical applications .
- Synthesis : Prepared via cyclopropanation of styrene derivatives, contrasting with halogenation routes .
Functionalized Cyclopropane Carboxylic Acids
(a) 1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5)
- Structural Differences: Features a Boc-protected amino group.
- Molecular Properties : Molecular weight: 201.22; LogP: 1.74 (indicating higher lipophilicity vs. dibromo analog’s polar bromine atoms) .
- Applications : Key building block in peptide synthesis, leveraging cyclopropane’s conformational rigidity .
(b) (1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic Acid (CAS: 82442-71-5)
- Structural Differences : Hydroxymethyl and dimethyl groups introduce hydrogen-bonding capability.
- Molecular Properties : Molecular formula: C₇H₁₂O₃; Molecular weight: 144.15. Polar functional groups enhance aqueous solubility compared to halogenated analogs .
Comparative Data Table
Research Findings and Trends
- Halogen Effects : Bromine substituents increase molecular weight and steric hindrance, slowing reaction kinetics compared to fluorine analogs .
- Stereochemical Impact : Enantiomers of brominated cyclopropanes exhibit distinct optical rotations, critical for chiral drug synthesis .
- Functional Group Diversity: Hydroxymethyl and Boc-amino derivatives expand utility in bioconjugation and drug delivery systems .
Biological Activity
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is a bicyclic organic compound notable for its unique structure, which includes two bromine atoms and a carboxylic acid functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and reactivity. Understanding its biological activity is crucial for exploring its applications in drug development and synthetic organic chemistry.
The molecular formula of this compound is CHBrO. The presence of bromine enhances the compound's lipophilicity, potentially increasing its biological activity. The stereochemistry of the compound plays a significant role in its interaction with biological systems, influencing pharmacodynamics and pharmacokinetics.
Biological Activity
Research indicates that compounds with similar structures to this compound often exhibit significant pharmacological properties. The specific biological mechanisms are still under investigation, but several studies have highlighted potential activities:
- Antimicrobial Effects : Some dibromocyclopropanes have shown efficacy against various bacterial strains. For instance, studies have demonstrated that structurally related compounds can inhibit biofilm formation and promote dispersal of bacterial colonies, suggesting that this compound may possess similar properties .
- Enzyme Interaction : The compound's ability to interact with enzymes may influence metabolic pathways. Reports indicate that dibromocyclopropanes can act as inhibitors for certain enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
Several case studies have been conducted to evaluate the biological activity of dibromocyclopropanes:
- Antimicrobial Activity : A study examined the efficacy of 2-heptylcyclopropane-1-carboxylic acid (an analog) against Staphylococcus aureus and Pseudomonas aeruginosa. Results showed significant biofilm dispersion at concentrations as low as 125 μg/ml, indicating that similar compounds could be effective in combating biofilm-associated infections .
- Enzyme Inhibition : Research on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid revealed its role as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity. This suggests that this compound may also exhibit inhibitory properties against specific enzymes .
The mechanisms by which this compound exerts its effects are not fully understood but are believed to involve:
- Lipophilicity : The presence of bromine atoms increases the compound's lipophilic nature, facilitating membrane permeability and enhancing interaction with cellular targets.
- Reactivity with Biological Macromolecules : The ability to react with proteins and nucleic acids may lead to alterations in their function, contributing to its biological effects.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two bromine atoms on cyclopropane | Potential antimicrobial and enzyme inhibitory activity |
| 2-Heptylcyclopropane-1-carboxylic acid | Cyclopropane ring with a carboxyl group | Effective against Staphylococcus aureus biofilms |
| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Fluorine substitution | Inhibitor of ACC deaminase |
Q & A
Q. What are the common synthetic routes for preparing (1S)-2,2-Dibromocyclopropane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves two key steps: cyclopropanation followed by bromination .
- Cyclopropanation : A diazo compound (e.g., diazoacetate) reacts with an alkene in the presence of transition metal catalysts like rhodium(II) acetate or copper(I) iodide to form the cyclopropane ring .
- Bromination : Electrophilic bromination using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions introduces the dibromo substituents. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–75 | |
| Bromination | Br₂, CCl₄, 0°C | 80–85 |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect halogenated waste separately and treat via incineration or specialized halogen waste services .
- Emergency Measures : In case of skin contact, rinse immediately with water and 5% sodium thiosulfate solution. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can stereochemical purity of the (1S)-enantiomer be ensured during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts like Ru(II)-pybox complexes to favor the (1S)-configuration during cyclopropanation .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. Typical retention times for (1S) vs. (1R) enantiomers differ by >2 min under isocratic conditions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 80°C, releasing HBr gas. Monitor via TGA (thermogravimetric analysis) .
- pH Sensitivity : The carboxylic acid group undergoes decarboxylation under strongly basic conditions (pH >10). Stability is optimal in neutral buffers (pH 6–8) .
- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent photolytic or oxidative degradation .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include cyclopropane protons (δ 1.8–2.2 ppm, multiplet) and carboxylic acid proton (δ 12.1 ppm, broad) .
- ¹³C NMR : Cyclopropane carbons appear at δ 25–30 ppm; Br-substituted carbons at δ 55–60 ppm .
- X-ray Crystallography : Resolves absolute stereochemistry. The (1S)-configuration shows distinct dihedral angles (e.g., C1-C2-C3 = 58°) .
- Mass Spectrometry : ESI-MS (negative mode) shows [M–H]⁻ peak at m/z 243.88 (C₄H₄Br₂O₂) .
Q. How can researchers resolve contradictions in reported reactivity of dihalocyclopropane derivatives?
- Methodological Answer :
- Variable Analysis : Compare reaction conditions (solvent polarity, catalyst loading) across studies. For example, nucleophilic substitution rates may differ in DMSO vs. THF due to solvent effects .
- Control Experiments : Reproduce conflicting studies with standardized reagents. For instance, verify if trace moisture accelerates hydrolysis in brominated cyclopropanes .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity and compare with experimental outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
